VPC 23019

描述

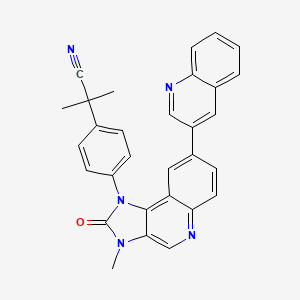

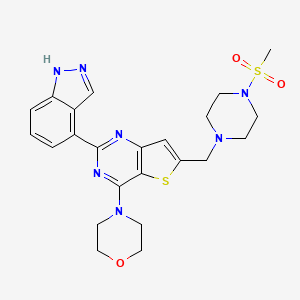

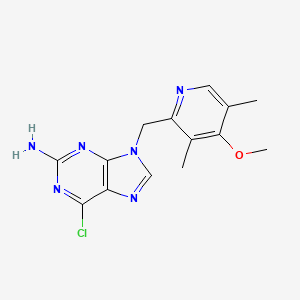

VPC 23019 是一种合成化合物,作为鞘氨醇-1-磷酸-1 和鞘氨醇-1-磷酸-3 受体的竞争性拮抗剂。它也是鞘氨醇-1-磷酸-4 和鞘氨醇-1-磷酸-5 受体的激动剂。 该化合物是含有芳基酰胺的鞘氨醇-1-磷酸类似物,由于其调节鞘氨醇-1-磷酸受体的能力,已广泛用于科学研究 .

科学研究应用

VPC 23019 在科学研究中具有广泛的应用:

化学: 用作研究鞘氨醇-1-磷酸受体调节的工具。

生物学: 用于了解涉及鞘氨醇-1-磷酸的细胞信号通路。

医学: 研究其在与鞘氨醇-1-磷酸信号传导相关的疾病(如癌症和心血管疾病)中的潜在治疗作用。

作用机制

VPC 23019 通过与鞘氨醇-1-磷酸受体结合发挥作用。作为鞘氨醇-1-磷酸-1 和鞘氨醇-1-磷酸-3 受体的竞争性拮抗剂,它抑制鞘氨醇-1-磷酸的结合,从而阻断其信号通路。 这种调节会影响各种细胞过程,包括细胞迁移、增殖和存活 .

类似化合物:

芬戈莫德盐酸盐: 另一种用于治疗多发性硬化的鞘氨醇-1-磷酸受体调节剂。

SEW2871: 鞘氨醇-1-磷酸-1 受体的选择性激动剂。

JTE-013: 鞘氨醇-1-磷酸-2 受体的选择性拮抗剂

This compound 的独特性: this compound 的独特性在于它在鞘氨醇-1-磷酸-1 和鞘氨醇-1-磷酸-3 受体上发挥拮抗剂作用,而在鞘氨醇-1-磷酸-4 和鞘氨醇-1-磷酸-5 受体上发挥激动剂作用。 这种双重功能使其能够调节多种信号通路,使其成为研究中的宝贵工具 .

未来方向

准备方法

合成路线和反应条件: VPC 23019 的合成涉及 O-磷酸-D-丝氨酸的羧基与间辛基苯胺的氨基的缩合。 该反应通常需要使用偶联剂,如二环己基碳二酰亚胺 (DCC) 和催化剂,如 4-二甲氨基吡啶 (DMAP),以促进酰胺键的形成 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 该化合物通常使用色谱技术进行纯化,并使用光谱方法进行表征 .

化学反应分析

反应类型: VPC 23019 经历各种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾等氧化剂进行氧化。

还原: 还原反应可以使用氢化锂铝等还原剂进行。

取代: 亲核取代反应可以在酰胺氮或芳香环上发生.

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 无水乙醚中的氢化锂铝。

取代: 甲醇中的甲醇钠等亲核试剂.

主要产物:

氧化: 芳香环的氧化衍生物。

还原: 还原的酰胺衍生物。

取代: 取代的芳香化合物.

属性

IUPAC Name |

[(2R)-2-amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N2O5P/c1-2-3-4-5-6-7-9-14-10-8-11-15(12-14)19-17(20)16(18)13-24-25(21,22)23/h8,10-12,16H,2-7,9,13,18H2,1H3,(H,19,20)(H2,21,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUSUGVVWGNKFE-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=CC=C1)NC(=O)C(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is (R)-2-Amino-3-((3-octylphenyl)amino)-3-oxopropyl dihydrogen phosphate (VPC23019)?

A1: (R)-2-Amino-3-((3-octylphenyl)amino)-3-oxopropyl dihydrogen phosphate, commonly known as VPC23019, is a synthetic compound that acts as an antagonist for specific sphingosine-1-phosphate receptors (S1PRs).

Q2: How does VPC23019 exert its antagonistic effects?

A2: VPC23019 binds to S1PR1 and S1PR3, preventing the binding of the endogenous ligand, sphingosine-1-phosphate (S1P). [, , , , , , , , , , , , , , , , ] This competitive inhibition disrupts downstream signaling pathways normally activated by S1P.

Q3: What are the downstream effects of VPC23019's antagonism of S1PR1 and S1PR3?

A3: Blocking S1PR1 and/or S1PR3 with VPC23019 has been shown to:

- Reduce adipocyte hypertrophy and improve glucose tolerance in mice fed a high-fat diet. [] This effect is linked to the inhibition of S1PR2 signaling, which promotes adipocyte hypertrophy and insulin resistance.

- Abolish the protective effect of S1P on platelet-activating factor (PAF)-induced endothelial gap formation and increased hydraulic conductivity in rat mesenteric venules. []

- Decrease IgE/antigen-dependent degranulation and secretion of inflammatory mediators like IL-6, TNF-α, and MCP-1 from mast cells. [] This suggests a role for S1P/S1PR2 signaling in mast cell activation.

- Attenuate eosinophilic inflammation in an ovalbumin-induced asthma model in mice. []

- Reduce neuronal death after transient middle cerebral artery occlusion (MCAO) in rats by preserving Akt and ERK phosphorylation, maintaining Bcl-2 expression, and decreasing cleaved caspase-3 expression. []

- Inhibit proliferation and enhance adipogenic differentiation of preadipocytes, while S1PR2 antagonism has the opposite effects. [] This highlights the opposing roles of S1PR1/3 and S1PR2 in adipocyte biology.

- Block the increase in intracellular calcium ([Ca2+]i) and Rho activation induced by S1P in human coronary artery smooth muscle cells. [] This indicates that S1PR3 is involved in S1P-induced vasoconstriction.

Q4: What is the significance of the diverse downstream effects observed upon VPC23019 treatment?

A4: The wide array of effects highlights the complex and context-dependent roles of S1PR1 and S1PR3 in various physiological and pathological processes. This underscores the importance of understanding the specific cell types and signaling pathways involved in each context to predict the outcome of VPC23019 treatment.

Q5: What is the molecular formula and weight of VPC23019?

A5: Unfortunately, the research papers provided do not explicitly state the molecular formula and weight of VPC23019. To obtain this information, it is recommended to consult chemical databases or the manufacturer's documentation.

Q6: Is there any spectroscopic data available for VPC23019?

A6: The research papers provided do not include detailed spectroscopic data for VPC23019. To access this information, it is advisable to refer to specialized chemical databases, publications focusing on its structural characterization, or contact the compound's manufacturer.

Q7: What is known about the material compatibility and stability of VPC23019 under various conditions?

A7: The provided research papers primarily focus on the biological effects and mechanisms of action of VPC23019. They do not delve into its material compatibility, stability under different environmental conditions, or degradation pathways. For this information, it is recommended to consult chemical stability databases, material safety data sheets, or reach out to the manufacturer.

Q8: Are there specific formulation strategies for VPC23019 to enhance its stability, solubility, or bioavailability?

A8: The provided research papers do not elaborate on specific formulation strategies employed for VPC23019. Formulation approaches are typically proprietary information held by pharmaceutical companies and may be revealed in patents or during drug development disclosures.

Q9: How has VPC23019 been used in in vitro studies?

A9: In in vitro studies, VPC23019 has been used to:

- Investigate the role of S1PR1 and S1PR3 in various cellular processes, including cell proliferation, migration, differentiation, and apoptosis. [, , , , , , , , , , , , , , , , , , ] For example, VPC23019 has been used to study the effects of S1P on endothelial cells, smooth muscle cells, mast cells, and immune cells.

- Elucidate the signaling pathways downstream of S1PR1 and S1PR3 activation. [, , , , , , , , , , , , , , ] Researchers have employed VPC23019 to investigate the involvement of various kinases, such as ERK, Akt, and Rho kinase, in S1P-mediated cellular responses.

- Assess the potential of targeting S1PR1 and S1PR3 for therapeutic purposes. [, , , , , , , , , , , , , , , , , , ] VPC23019 has been utilized in preclinical studies to evaluate its efficacy in models of various diseases, including obesity, diabetes, cardiovascular disease, and neurological disorders.

Q10: How has VPC23019 been used in in vivo studies?

A10: In in vivo studies, VPC23019 has been used to:

- Validate the findings of in vitro studies and confirm the role of S1PR1 and S1PR3 in animal models of disease. [, , , , , , , , , , , , , , , , , , ] For instance, VPC23019 has been administered to rodents to study its effects on glucose metabolism, blood pressure, and inflammation.

- Explore the therapeutic potential of S1PR1 and S1PR3 antagonism in various disease models. [, , , , , , , , , , , , , , , , , , ] Researchers have investigated the effects of VPC23019 in preclinical models of conditions like asthma, stroke, and transplant rejection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1683960.png)

![(2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine](/img/structure/B1683964.png)

![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1683965.png)

![N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide](/img/structure/B1683966.png)

![6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1683967.png)

![4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B1683974.png)